molecular formula C15H16O7 B12669252 Trimethoxyechinochrome A CAS No. 15012-61-0

Trimethoxyechinochrome A

Cat. No.: B12669252
CAS No.: 15012-61-0
M. Wt: 308.28 g/mol
InChI Key: FZGXNUYPQSJUAM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trimethoxyechinochrome A typically involves the etherification of echinochrome AThe reaction conditions often require the use of methanol and an acid catalyst to facilitate the etherification process .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of the reaction conditions to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Trimethoxyechinochrome A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of trimethoxyechinochrome A involves its interaction with free radicals and metal ions. The compound can scavenge free radicals, although less effectively than echinochrome A. It also forms complexes with metal ions, which can influence its redox behavior. The presence of methoxy groups alters its reactivity compared to echinochrome A, reducing its mutagenic potential .

Comparison with Similar Compounds

Uniqueness: Trimethoxyechinochrome A is unique due to its specific substitution pattern, which imparts different chemical and biological properties compared to other naphthoquinones. Its reduced mutagenicity and altered redox behavior make it a valuable compound for specific applications where echinochrome A’s properties may be undesirable .

Properties

CAS No.

15012-61-0

Molecular Formula

C15H16O7

Molecular Weight

308.28 g/mol

IUPAC Name

6-ethyl-5,8-dihydroxy-2,3,7-trimethoxynaphthalene-1,4-dione

InChI

InChI=1S/C15H16O7/c1-5-6-9(16)7-8(10(17)13(6)20-2)12(19)15(22-4)14(21-3)11(7)18/h16-17H,5H2,1-4H3

InChI Key

FZGXNUYPQSJUAM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C(=C1OC)O)C(=O)C(=C(C2=O)OC)OC)O

Origin of Product

United States

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